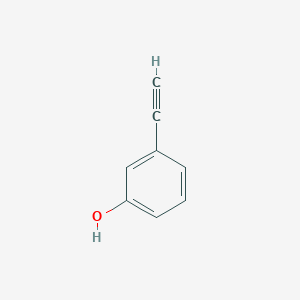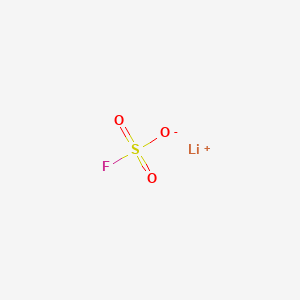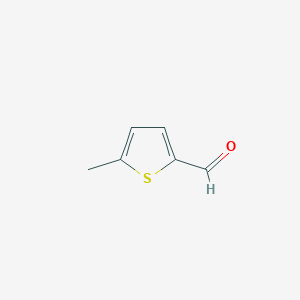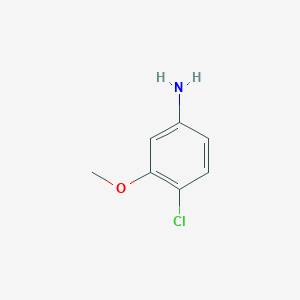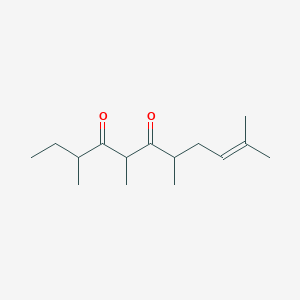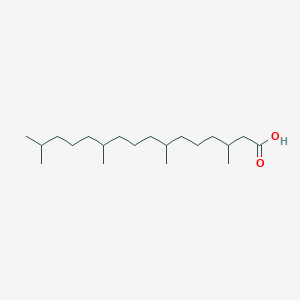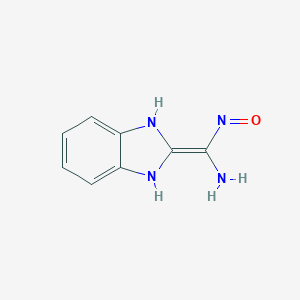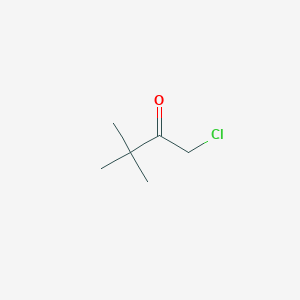
1-Chloropinacolone
概要
説明
1-Chloropinacolone, also known as Chloropinacoline, is a chemical compound with the molecular formula C6H11ClO . It is used as an intermediate in the production of various substances, including triazole compounds, which have biological activities such as antiviral, antibacterial, antifungal, and antituberculous properties .
Molecular Structure Analysis
The molecular structure of 1-Chloropinacolone consists of six carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom . The linear formula of this compound is (CH3)3CCOCH2Cl .
Physical And Chemical Properties Analysis
1-Chloropinacolone is a clear liquid that can range in color from colorless to yellow to green . It has a molecular weight of 134.6 and a density of 1.025 g/mL at 25°C . The compound has a melting point of -13°C and a boiling point of 170-173°C . It’s not miscible in water and has a vapor pressure of 1.39 mmHg at 25°C .
科学的研究の応用
Intermediate for Triazole Compounds
1-Chloropinacolone is used as an intermediate for the synthesis of triazole compounds . Triazoles are five-membered ring structures that contain three nitrogens and two carbons in the ring .
Biological Activities
Triazole compounds, for which 1-Chloropinacolone serves as an intermediate, have been found to exhibit a range of biological activities. These include antiviral, antibacterial, antifungal, and antituberculous properties .
Safety and Hazards
1-Chloropinacolone is classified as harmful if swallowed, toxic by inhalation, and irritating to eyes, respiratory system, and skin . In case of contact with eyes, it’s recommended to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this compound .
作用機序
Target of Action
1-Chloropinacolone is a chemical compound with the molecular formula (CH3)3CCOCH2Cl . .
Mode of Action
It’s known that the compound is used as an intermediate for the synthesis of triazole compounds , which are known to have various biological activities such as antiviral, antibacterial, antifungal, and antituberculous properties
Biochemical Pathways
As an intermediate in the synthesis of triazole compounds , it may indirectly influence the biochemical pathways affected by these compounds.
Result of Action
As an intermediate in the synthesis of triazole compounds , its effects may be indirectly related to the biological activities of these compounds.
Action Environment
It’s known that the compound is a clear, slightly yellow liquid and it’s recommended to be stored at 2-8°C .
特性
IUPAC Name |
1-chloro-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSAJQMHTGKPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027749 | |
| Record name | 1-Chloropinacolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13547-70-1 | |
| Record name | 1-Chloropinacolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13547-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Monochloropinacoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013547701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 1-chloro-3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloropinacolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3,3-dimethylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-MONOCHLOROPINACOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6QD905NNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-chloropinacolone in the synthesis of the alkaline phosphatase inhibitors discussed in the paper?
A1: 1-Chloropinacolone acts as a crucial reagent in the synthesis of the target compounds, 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines. The research paper describes a two-step synthetic process []. First, various substituted aromatic aldehydes react with thiosemicarbazide to yield 1-(benzylidene) thiosemicarbazides. These intermediates then undergo cyclization with 1-chloropinacolone, resulting in the formation of the desired 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines []. Essentially, 1-chloropinacolone enables the formation of the thiazole ring, a key structural component of these potential inhibitors.
Q2: Is there information available in the research paper regarding the specific mechanism of the reaction between 1-chloropinacolone and the 1-(benzylidene) thiosemicarbazides?
A2: Unfortunately, the research paper primarily focuses on the synthesis, characterization, and biological activity of the final 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives []. It doesn't delve into the detailed mechanism of the cyclization reaction involving 1-chloropinacolone. Further investigation into the reaction conditions and potential intermediates would be required to elucidate the precise mechanism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)
